3-Chloro-4-nitropyridine N-oxide (3-Cl-4-NO2-pyridine N-oxide) is a heterocyclic aromatic compound synthesized from various methods, including the nitration of 3-chloropyridine followed by N-oxidation. Its properties and structure have been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) [, ].
Research into 3-Cl-4-NO2-pyridine N-oxide has explored its potential applications in various scientific fields, including:
Due to its aromatic structure and the presence of nitro and N-oxide functional groups, 3-Cl-4-NO2-pyridine N-oxide has been investigated as a potential precursor for the synthesis of novel materials with interesting properties, such as nonlinear optical materials and energetic materials [, ].
Some studies have investigated the potential biological activities of 3-Cl-4-NO2-pyridine N-oxide, including its antibacterial and antifungal properties. However, more research is needed to understand its potential therapeutic applications and any associated risks [].
3-Chloro-4-nitropyridine N-oxide has the molecular formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol. It is characterized as a pale yellow solid with a melting point of approximately 115 °C and is known for its high solubility in various solvents . The compound is classified as an aromatic heterocycle due to the presence of both nitrogen and chlorine substituents on the pyridine ring.
There is no current information available on the specific mechanism of action of 3-Chloro-4-nitropyridine N-oxide.
Research indicates that 3-Chloro-4-nitropyridine N-oxide exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, it may have implications in drug development due to its unique structural features that can interact with biological targets .
The synthesis of 3-Chloro-4-nitropyridine N-oxide typically involves the following methods:
3-Chloro-4-nitropyridine N-oxide finds applications in several areas:
Several compounds share structural similarities with 3-Chloro-4-nitropyridine N-oxide. Here are notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Chloro-3-fluoro-4-nitropyridine N-oxide | 13194-60-0 | 0.72 |
4-Chloro-5-nitropyridin-2-amine | 24484-96-6 | 0.68 |
3-Chloro-5-nitropyridine | 433294-98-5 | 0.81 |
3-Chloro-4-nitropyridine N-oxide is unique due to its specific combination of chlorine and nitro groups positioned on the pyridine ring, which influences its reactivity and biological properties differently compared to other similar compounds. This structural arrangement allows it to engage in distinct